molecular formula C9H12ClN B8301254 2-Propyl-4-chloro-3-methyl-pyridine

2-Propyl-4-chloro-3-methyl-pyridine

Cat. No.: B8301254
M. Wt: 169.65 g/mol
InChI Key: JGIOWRLADFKILT-UHFFFAOYSA-N
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Description

2-Propyl-4-chloro-3-methyl-pyridine is a substituted pyridine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 3-position, and a propyl chain at the 2-position. This compound belongs to a class of heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and material science. Its structural features influence reactivity, solubility, and biological activity, making it a subject of interest in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

4-chloro-3-methyl-2-propylpyridine

InChI

InChI=1S/C9H12ClN/c1-3-4-9-7(2)8(10)5-6-11-9/h5-6H,3-4H2,1-2H3

InChI Key

JGIOWRLADFKILT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 2-Propyl-4-chloro-3-methyl-pyridine with four structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
2-Propyl-4-chloro-3-methyl-pyridine 2-propyl, 4-Cl, 3-CH3 C9H12ClN ~169.65* Not reported Predicted moderate lipophilicity
2-Chloro-4-iodo-3-methylpyridine 2-Cl, 4-I, 3-CH3 C6H5ClIN 283.47 Not reported High halogen content; potential for cross-coupling reactions
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine 2-Cl, 4-NH2, 3-(C≡C-Si(CH3)3) C9H14ClN2Si 228.80 Not reported Electron-rich due to amine and ethynyl groups; silicon enhances stability
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate 2-Cl, 4-I, 3-(CH2=CHCOOCH3) C9H7ClINO2 323.52 Not reported Conjugated acrylate system; UV activity
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine Multi-ring system with Cl, NH2, and phenyl groups C21H15ClN3 344.82 268–287 High melting point; rigid aromatic structure

*Calculated based on atomic masses.

Key Observations from Comparative Analysis

Substituent Effects on Reactivity: The propyl group in 2-Propyl-4-chloro-3-methyl-pyridine likely increases lipophilicity compared to smaller substituents (e.g., methyl or halogens). This property is critical in drug design for membrane permeability .

Thermal Stability: Compounds with extended aromatic systems (e.g., 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)-1-phenylpyridine) show higher melting points (268–287°C), attributed to strong π-π stacking and hydrogen bonding . In contrast, simpler derivatives like 2-Propyl-4-chloro-3-methyl-pyridine may have lower thermal stability.

Spectroscopic Signatures :

  • 1H NMR shifts for methyl groups in analogous compounds (e.g., δ 2.3–2.5 ppm for 3-CH3) align with expectations for 2-Propyl-4-chloro-3-methyl-pyridine. Chlorine and bulky substituents deshield adjacent protons, causing upfield or downfield shifts depending on electronic effects .

Synthetic Yields :

  • Pyridine derivatives with electron-withdrawing groups (e.g., Cl, I) often achieve moderate yields (67–81%) due to steric hindrance and competing side reactions . The propyl chain in the target compound may further complicate synthesis by introducing steric bulk.

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